1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose 1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose
Brand Name: Vulcanchem
CAS No.: 81028-98-0
VCID: VC20844320
InChI: InChI=1S/C16H20O7S/c1-9-4-6-10(7-5-9)24(17,18)23-14-13-12(21-16(2,3)22-13)11-8-19-15(14)20-11/h4-7,11-15H,8H2,1-3H3/t11-,12+,13+,14-,15-/m1/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(C4COC2O4)OC(O3)(C)C
Molecular Formula: C16H20O7S
Molecular Weight: 356.4 g/mol

1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose

CAS No.: 81028-98-0

Cat. No.: VC20844320

Molecular Formula: C16H20O7S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose - 81028-98-0

Specification

CAS No. 81028-98-0
Molecular Formula C16H20O7S
Molecular Weight 356.4 g/mol
IUPAC Name [(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl] 4-methylbenzenesulfonate
Standard InChI InChI=1S/C16H20O7S/c1-9-4-6-10(7-5-9)24(17,18)23-14-13-12(21-16(2,3)22-13)11-8-19-15(14)20-11/h4-7,11-15H,8H2,1-3H3/t11-,12+,13+,14-,15-/m1/s1
Standard InChI Key ZRGAFSDLQODLRO-GZBLMMOJSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H]3[C@H]([C@H]4CO[C@@H]2O4)OC(O3)(C)C
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(C4COC2O4)OC(O3)(C)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(C4COC2O4)OC(O3)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator